molecular formula C7H6ClNO4S B1266685 2-Nitro-p-toluenesulphonyl chloride CAS No. 54090-41-4

2-Nitro-p-toluenesulphonyl chloride

Cat. No. B1266685
CAS RN: 54090-41-4
M. Wt: 235.65 g/mol
InChI Key: HEVNLMSJUFKWBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nitro-p-toluenesulphonyl chloride involves several steps, starting from p-toluenesulfonyl chloride and chloroacetic acid, leading to the formation of the title compound through nitrification under controlled conditions. This process highlights mild reaction conditions, utilizing readily available and cost-effective raw materials, and is characterized by its convenience and high yield (Liu Wang-mei, 2007).

Molecular Structure Analysis

X-ray diffraction studies have revealed detailed insights into the molecular structure of 2-Nitro-p-toluenesulphonyl chloride, indicating short S⋯O (nitro) distances within the molecule. These findings are crucial for understanding the intramolecular sulphur-oxygen interactions in compounds with different sulphur valence states, offering a comparative analysis with similar sulphonyl chlorides (Á. Kucsman et al., 1989).

Chemical Reactions and Properties

2-Nitro-p-toluenesulphonyl chloride participates in various chemical reactions, including nitration and bromination, demonstrating its reactivity and the influence of its nitro group on these processes. The compound's ability to undergo transformations under specific conditions, leading to the formation of diverse reaction products, underscores its significant chemical reactivity and utility in organic synthesis (F. Bell & A. Millar, 1966).

Physical Properties Analysis

The physical properties of 2-Nitro-p-toluenesulphonyl chloride, such as solubility, melting point, and stability, are essential for its handling and application in chemical synthesis. Understanding these properties is crucial for optimizing conditions in synthetic protocols and for the safe storage and handling of the compound.

Chemical Properties Analysis

2-Nitro-p-toluenesulphonyl chloride exhibits a range of chemical properties, including its reactivity towards nucleophiles, electrophiles, and its role in the synthesis of other chemical entities. Its behavior in solvolysis reactions, particularly in the presence of aqueous dioxan, provides insights into its reactivity and the effects of various substituents on its chemical behavior (M. Tonnet & A. Hambly, 1971).

Scientific Research Applications

1. Synthesis of Antimalarial Drugs

During World War II, research focused on the synthesis of antimalarial drugs like atebrin. One of the intermediates in this process involved the use of p-toluenesulphonyl chloride, a precursor to 2-Nitro-p-toluenesulphonyl chloride, which was used to prepare 2,4-dichlorobenzotrichloride through chlorination and subsequent hydrolysis (Davies, Olver, & Wilson, 1952).

2. Formation of Nitrobenzenes

Research on alkoxy-amino-nitrobenzenes showed that nitration of 1-alkyloxy-2-(p-toluenesulphonyl)methylaminobenzenes leads to the formation of 1-alkyloxy-2-(p-toluenesulphonyl)amino-5-nitrobenzenes. This process involves the splitting off of the methyl group attached to nitrogen (Bosma & Verkade, 2010).

3. Creation of Fused Tricyclic Compounds

In the synthesis of new diaryl sulphides and diaryl sulphones with fused heterocyclic rings, reactions involving p-toluenesulphonyl chloride have been explored. This includes reactions with various reagents leading to ring closure and formation of complex tricyclic compounds (Kandeel, 2002).

4. Ultraviolet Labelling Agents

p-Toluenesulphonyl chloride has been used to create ultraviolet labelling agents for high-performance liquid chromatography. These agents are designed to enhance the UV-absorbing properties of various compounds, improving the sensitivity of UV detection methods (Funazo et al., 1989).

5. Molecular Structure Studies

Comprehensive studies of the molecular and crystalline structure of p-toluenesusulphonyl chloride, a related compound, have revealed unique spin-lattice relaxation mechanisms contributed by different substituent groups on the benzene ring. This research aids in understanding the complex interactions within molecular structures (Pérez, Pusiol, & Brunetti, 1986).

6. Indicator Reactions on Solid Supports

The reaction of p-toluenesulphonyl chloride with other compounds on silica plates has been studied for its potential in catalytic analysis. This research shows the accelerating effect of silica on these reactions, which can be useful in analytical chemistry (Beklemishev et al., 2000).

7. Derivatizing Agent for Gas Chromatography

In gas chromatography, p-toluenesulphonyl chloride derivatives have been synthesized to enhance the volatility of analytes. This aids in introducing detector-oriented tags into molecules, improving detection and analysis efficiency (Funazo et al., 1985).

8. Synthesis of Aromatic Amine Derivatives

Research on the synthesis of methanesulphonyl and arylsulphonyl esters from aromatic nitro-compounds, including the use of p-toluenesulphonyl chloride, has been conducted. This process involves the reduction of products to primary amines, highlighting the versatility of p-toluenesulphonyl chloride in organic synthesis (Beech, 1968).

Safety And Hazards

The safety data sheet for p-Toluenesulfonyl chloride, a related compound, indicates that it may be corrosive to metals, cause skin irritation, cause an allergic skin reaction, and cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-methyl-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNLMSJUFKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968958
Record name 4-Methyl-2-nitrobenzene-1-sulfonyl chloride
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-p-toluenesulphonyl chloride

CAS RN

54090-41-4
Record name 4-Methyl-2-nitrobenzenesulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-p-toluenesulphonyl chloride
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Record name 4-Methyl-2-nitrobenzene-1-sulfonyl chloride
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Record name 2-nitro-p-toluenesulphonyl chloride
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Synthesis routes and methods

Procedure details

In a similar fashion using route 39 general procedure 96, 4-methyl-2-nitro-benzenesulfonic acid 448 (6.2 g, Salt form), SOCl2 (15 ml) and DMF (0.28 ml) gave the title compound (3.10 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Davies - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… 249), nevertheless in the nitration of 2-nitrop-toluenesulphonyl chloride (Reverdin and Crepieux, Ber., 1901, 34, 2992) and of 2 : .Q-dinitrotoluene, the entering nitro-group occupies the …
Number of citations: 1 pubs.rsc.org

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